molecular formula C2H2ClNO4 B14325203 Nitro 2-chloroacetate CAS No. 107616-70-6

Nitro 2-chloroacetate

Cat. No.: B14325203
CAS No.: 107616-70-6
M. Wt: 139.49 g/mol
InChI Key: JDCZQIQRVQZKCP-UHFFFAOYSA-N
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Description

Nitro 2-chloroacetate is an organic compound that features both nitro and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitro 2-chloroacetate can be synthesized through the reaction of chloroacetic acid with sodium nitrite in an aqueous solution. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{NaNO}_2 \rightarrow \text{ClCH}_2\text{COONa} + \text{HNO}_2 ] This reaction typically requires controlled temperatures to ensure the proper formation of the nitro compound .

Industrial Production Methods

Industrial production of this compound often involves the chlorination of acetic acid, followed by nitration. The chlorination step is catalyzed by acetic anhydride, and the nitration is carried out using nitric acid .

Chemical Reactions Analysis

Types of Reactions

Nitro 2-chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Nitro 2-chloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which nitro 2-chloroacetate exerts its effects involves the interaction of its nitro and chloro groups with molecular targets. The nitro group can undergo redox reactions, while the chloro group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups .

Properties

CAS No.

107616-70-6

Molecular Formula

C2H2ClNO4

Molecular Weight

139.49 g/mol

IUPAC Name

nitro 2-chloroacetate

InChI

InChI=1S/C2H2ClNO4/c3-1-2(5)8-4(6)7/h1H2

InChI Key

JDCZQIQRVQZKCP-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O[N+](=O)[O-])Cl

Origin of Product

United States

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